molecular formula C10H13NO2S B6248431 4-ethenyl-N,N-dimethylbenzene-1-sulfonamide CAS No. 60472-40-4

4-ethenyl-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B6248431
CAS No.: 60472-40-4
M. Wt: 211.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethenyl-N,N-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C10H13NO2S It is characterized by a benzene ring substituted with a sulfonamide group and an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethenyl-N,N-dimethylbenzene-1-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with benzene sulfonamide and an appropriate alkylating agent.

    Alkylation: The benzene sulfonamide undergoes alkylation with dimethyl sulfate or a similar reagent to introduce the N,N-dimethyl groups.

    Vinylation: The resulting N,N-dimethylbenzene sulfonamide is then subjected to a vinylation reaction using a vinyl halide (such as vinyl chloride) under basic conditions to introduce the ethenyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized for large-scale production, including temperature control, pressure regulation, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-ethenyl-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or hydrogen gas (H) in the presence of a catalyst are used.

    Substitution: Reagents like bromine (Br) or nitric acid (HNO) can be used for substitution reactions.

Major Products

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Primary or secondary amines.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

4-ethenyl-N,N-dimethylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethenyl-N,N-dimethylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The ethenyl group can participate in covalent bonding with nucleophilic sites on proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

    4-ethenylbenzenesulfonamide: Lacks the N,N-dimethyl groups, making it less hydrophobic and potentially less reactive.

    N,N-dimethylbenzenesulfonamide: Lacks the ethenyl group, reducing its ability to participate in addition reactions.

    4-vinylbenzenesulfonamide: Similar structure but without the N,N-dimethyl substitution, affecting its solubility and reactivity.

Uniqueness

4-ethenyl-N,N-dimethylbenzene-1-sulfonamide is unique due to the combination of the ethenyl group and the N,N-dimethyl substitution, which enhances its reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

60472-40-4

Molecular Formula

C10H13NO2S

Molecular Weight

211.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.